N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
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Description
N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.366. The purity is usually 95%.
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Scientific Research Applications
Analytical Techniques and Environmental Studies
Compounds containing nitrophenyl and methoxyphenyl groups are often subjects of analytical chemistry studies, environmental science research, and toxicological assessments. For instance, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for identifying and quantifying such compounds in environmental samples (Harrison et al., 2005).
Carcinogenic Metabolites from Tobacco
Research on human urinary carcinogen metabolites focuses on biomarkers for investigating tobacco and cancer, highlighting the significance of studying specific metabolites related to carcinogenic exposure. While this does not directly involve oxalamide compounds, the methodologies used for detecting and analyzing carcinogenic metabolites could be relevant for studying the metabolic pathways and potential toxicological impacts of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Hecht, 2002).
Behavioral Pharmacology
Studies in behavioral pharmacology, such as the investigation of the anxiolytic and antidepressant potential of selective antagonists, provide frameworks for assessing the pharmacological effects of complex organic compounds on biological systems. These frameworks might offer insights into potential research applications for the compound , focusing on receptor interactions and behavioral outcomes (Hudzik et al., 2003).
Denitrification Processes
Research on denitrification, including the reduction of nitrogen oxides to gases like nitric oxide and nitrous oxide, often involves complex organic and inorganic compounds. Understanding these processes is crucial for environmental science, particularly in the context of reducing nitrate leaching and greenhouse gas emissions. The study methodologies and the focus on nitrogen cycle processes could be indirectly relevant for studying compounds with nitro groups (Groffman et al., 2006).
Advanced Oxidation Processes
The degradation of various compounds, including pharmaceuticals like acetaminophen, via advanced oxidation processes (AOPs), provides a template for research into the environmental fate and potential biodegradation pathways of complex organic compounds. These studies often focus on the identification of by-products, pathways, and the efficacy of different AOPs, which could be applicable to the study of this compound (Qutob et al., 2022).
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-10-14(21(24)25)6-7-16(12)20-18(23)17(22)19-9-8-13-4-3-5-15(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJHLHPNSVBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.